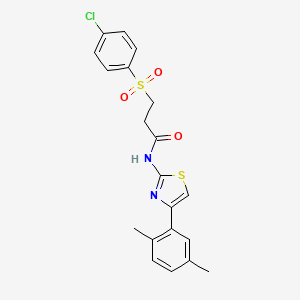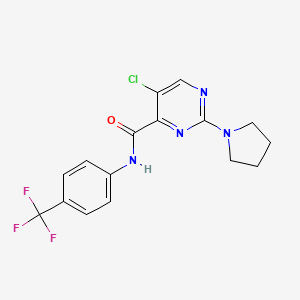![molecular formula C11H17ClN2O2 B2413330 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate CAS No. 176040-79-2](/img/structure/B2413330.png)
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline is a chemical compound with the CAS Number: 495-59-0 . It has a molecular weight of 172.23 . The compound is also known as linarinic acid .
Synthesis Analysis
Diverse derivatives of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid were designed, synthesized, and evaluated for their neuroprotective activity against NMDA-induced cytotoxicity in vitro . The compound 5q, a derivative, exhibited excellent neuroprotective activity .Molecular Structure Analysis
The quinazoline system deviates slightly from planarity and benzene π electrons are partially localized at C (7)−C (8) and C (9)−C (10) bonds as seen from their lengths of about 1.375 Å, while other bonds in the benzene ring are at least 0.02 Å longer .Chemical Reactions Analysis
The molecules of the free base are in 1H-tautomeric form. N (1)-H…N (11) hydrogen bonds join molecules of the free base into dimers, which enable tautomeric rearrangement (not observed in this study) also in the solid state without any changes in molecular packing .Physical And Chemical Properties Analysis
The compound has a molecular weight of 172.23 . In its hydrochloride dihydrate form, it has a molecular formula of C11H14Cl2N2 and an average mass of 245.148 Da .Orientations Futures
The compound and its derivatives have shown potential in neuroprotective activity against NMDA-induced cytotoxicity . This suggests that they could be further investigated for their potential in treating neurological disorders. Additionally, they have shown allergy-preventive activities , indicating potential for development of new agents for the treatment of allergic diseases such as atopic dermatitis, allergic asthma, and hay fever .
Propriétés
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline;dihydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH.2H2O/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;;;/h1-2,4-5H,3,6-8H2;1H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKMIWWUKBTPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3CN2C1.O.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2413247.png)

![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)
![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)

![N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)
![8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline](/img/structure/B2413262.png)

![N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2413264.png)
![1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2413266.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2413269.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2413270.png)